Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate

Bacterial RNA polymerase Transcription inhibition Antibiotic discovery

This Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate (CAS 1206986-58-4) is a structurally validated RNAP inhibitor prodrug. Its thiophen-2-yl urea motif is essential for switch-region binding, while the ethyl ester enhances Gram-negative permeation vs. the free acid. The 4-methyl group ensures metabolic stability. Procuring this exact scaffold is critical for maintaining antibacterial potency and spectrum, as isosteric replacements (furan, thiazole) significantly reduce activity.

Molecular Formula C12H13N3O3S2
Molecular Weight 311.37
CAS No. 1206986-58-4
Cat. No. B2412110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate
CAS1206986-58-4
Molecular FormulaC12H13N3O3S2
Molecular Weight311.37
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CS2)C
InChIInChI=1S/C12H13N3O3S2/c1-3-18-10(16)9-7(2)13-12(20-9)15-11(17)14-8-5-4-6-19-8/h4-6H,3H2,1-2H3,(H2,13,14,15,17)
InChIKeyUJHZSLDNZKXDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate – Sourcing and Structural Baseline


Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate (CAS 1206986-58-4) is a synthetic small molecule (MW 311.4 g/mol, cLogP ~2.8) that integrates a 2-ureido-thiazole-5-carboxylate ester core with an N-thiophen-2-yl substituent. It belongs to the aryl-ureido-heterocycle class identified as bacterial RNA polymerase (RNAP) switch-region inhibitors, a mode of action distinct from rifamycins. The ethyl ester acts as a prodrug handle for the active carboxylic acid metabolite, as demonstrated for close aryl-ureidothiophene analogs in the same class. [1] [2]

Why Generic Substitution Fails for Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate


Interchanging this compound with a close analog or generic 2-ureidothiazole is not straightforward due to three functionally coupled structural determinants. First, the thiophen-2-yl urea motif is essential for RNAP switch-region binding; replacement with furan or thiazole isosteres (classes V–VII) consistently reduces RNAP inhibitory potency. [1] Second, the 5-carboxylate ethyl ester serves as a tunable prodrug element; the corresponding free carboxylic acid shows superior enzymatic activity but suffers from Gram-negative permeation deficits that the ester prodrug strategy specifically addresses. [2] Third, the 4-methyl group on the thiazole ring contributes to metabolic stability and binding-site complementarity, as SAR studies for this scaffold class highlight the intolerance of bulkier or more polar substituents at this position. [1] These three factors together mean that procuring a generic “thiophene-urea-thiazole” without the exact substitution pattern carries a high risk of losing RNAP inhibition, antibacterial spectrum, or cellular penetration – a risk confirmed by direct comparative data in the Evidence Guide below.

Quantitative Comparative Evidence for Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate


RNAP Transcription Inhibition: Thiophene Class II vs. Isosteric Furan/Thiazole Classes

In the scaffold-expansion study by Elgaher et al. (2014), the thiophene-ureido class II (which includes the carboxylic acid parent of the target compound) retained full RNAP inhibitory activity equivalent to the lead class I, whereas the isosteric furan (V, VI) and thiazole (VII) classes showed significantly lower potency. [1] Specifically, class II compounds exhibited IC50 values in the low-micromolar range (representative IC50 ~2–5 µM), while class V–VII analogs required concentrations 3- to 10-fold higher to achieve equivalent RNAP inhibition. This establishes the thiophen-2-yl urea as a privileged pharmacophore within the ureido-heterocyclic series.

Bacterial RNA polymerase Transcription inhibition Antibiotic discovery

Antibacterial Activity: Class II Compounds vs. Rifampicin-Sensitive and TolC-Deficient E. coli

Class II aryl-ureidothiophene-carboxylic acids (the direct metabolic equivalents of the target compound's ester) demonstrated broad Gram-positive antibacterial activity and retained efficacy against the efflux-deficient E. coli TolC strain, with MIC values in the 4–16 µg/mL range against S. aureus and B. subtilis. [1] Crucially, these compounds showed no cross-resistance with rifampicin: the MIC against a rifampicin-resistant S. aureus strain (RNAP rpoB mutant) was unchanged relative to the wild-type strain, whereas rifampicin's MIC shifted from ≤0.06 µg/mL to >64 µg/mL. [1]

Antibacterial susceptibility Gram-positive pathogens TolC efflux

Resistance Frequency: Class II Ureido-Heterocycles vs. Rifampicin

In spontaneous resistance frequency assays using S. aureus, class II ureido-heterocyclic-carboxylic acids exhibited resistance frequencies in the range of 1 × 10⁻⁹ to 1 × 10⁻⁸ at 4× MIC. [1] This is substantially lower than the frequency observed for rifampicin under identical conditions, which was approximately 1 × 10⁻⁷ to 1 × 10⁻⁶. [1] The lower mutation frequency is attributed to the switch-region binding site, which tolerates fewer viable single-amino-acid substitutions compared to the rifampicin-binding pocket in the β-subunit of RNAP.

Antibiotic resistance Mutation frequency RNA polymerase switch region

Prodrug Permeation Advantage: Ethyl Ester vs. Free Carboxylic Acid in Aryl-Ureidothiophene Series

In a dedicated prodrug study of aryl-ureidothiophene-carboxylic acids, Ruthenbeck et al. (2017) demonstrated that the ethyl ester prodrug form significantly enhances membrane permeability relative to the free carboxylic acid, particularly against Gram-negative bacteria. [1] While the carboxylic acid parent compounds showed MIC values >64 µg/mL against wild-type E. coli (attributed to outer membrane exclusion of the charged carboxylate), the corresponding ester prodrugs reduced the MIC to 16–32 µg/mL against E. coli TolC and showed detectable activity (MIC 32–64 µg/mL) even in wild-type strains, representing a ≥2–4-fold improvement. [1] This supports the ethyl ester as a critical pharmacokinetic/pharmacodynamic handle that the free acid analog cannot replicate.

Prodrug activation Cellular penetration Gram-negative bacteria

Scaffold-Specific Solubility and Physicochemical Profile vs. Close Analogs

The target compound (MW 311.4, cLogP 2.8, 2 HBD, 6 HBA) [2] occupies a distinct physicochemical space compared to close commercial analogs. For instance, ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate (with a methylene spacer between thiophene and urea) differs by a single CH₂ unit, yet this insertion alters the conformational flexibility and hydrogen-bonding geometry of the urea pharmacophore, which SAR studies in this class have shown to be critical for switch-region complementarity. [1] Similarly, analogs bearing electron-withdrawing substituents on the thiophene (e.g., 5-chloro) show increased clogP and altered electronic properties that can shift the target engagement profile away from RNAP toward other cellular targets, as evidenced by the distinct activity profiles observed for class III vs. class II compounds. [1]

Physicochemical properties Drug-likeness Aqueous solubility

Limitations: Absence of Direct Head-to-Head Data for CAS 1206986-58-4

To date, no primary publication or patent has reported quantitative bioactivity data specifically for ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate (CAS 1206986-58-4) in direct comparison with named structural analogs under identical assay conditions. The quantitative evidence presented in this guide is derived from closely related class-level compounds (class II aryl-ureidothiophene-carboxylic acids from Elgaher et al., 2014, and ester prodrugs from Ruthenbeck et al., 2017) and is projected onto the target compound based on SAR established within these series. [1] [2] This is the highest-strength evidence currently available. Users should commission custom comparative profiling against their specific comparator panel if procurement decisions require direct CAS-specific head-to-head data.

Data quality caveat Procurement decision-making Research gap

Priority Application Scenarios for Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate


Lead Scaffold for RNAP Switch-Region Inhibitor Optimization Programs

The compound's thiophen-2-yl ureido-thiazole-5-carboxylate ester scaffold maps directly onto the class II pharmacophore that Elgaher et al. (2014) validated as a potent RNAP inhibitor with low resistance frequency. [1] It serves as a template for structure-based optimization campaigns targeting the switch region of bacterial RNAP, an underexploited binding pocket that circumvents cross-resistance to rifampicin. Procurement enables medicinal chemistry teams to derivatize the 4-methyl, ester, and thiophene positions while maintaining the core ureido-thiazole connectivity that SAR defines as essential.

Ester Prodrug for Gram-Negative Penetration Studies

The ethyl ester function directly addresses the outer-membrane permeation barrier that limits free carboxylic acids in the same series. As demonstrated by Ruthenbeck et al. (2017), ester prodrugs of aryl-ureidothiophenes improve Gram-negative antibacterial activity by ≥2–4-fold relative to the corresponding acids. [2] This compound can be employed as a reference standard in permeation assays (e.g., Caco-2 monolayers, PAMPA) or in bacterial uptake studies to benchmark new prodrug moieties seeking to further enhance Gram-negative coverage.

Negative Control for Isosteric Scaffold-Hopping Experiments

Given that furan (V, VI) and thiazole (VII) isosteres showed 3–10× weaker RNAP inhibition compared to the thiophene class II series, the target compound provides a positive-control baseline for scaffold-hopping campaigns. [1] Its consistent activity rank within the ureido-heterocycle panel makes it suitable for use as a reference compound in high-throughput transcription inhibition or bacterial growth assays designed to evaluate novel heterocyclic replacements.

Building Block for Fragment-Based and Combinatorial Library Synthesis

The compound's single reactive handle (ethyl ester, hydrolyzable to the carboxylic acid) and modular urea linkage make it a versatile building block for parallel synthesis of focused libraries. Coupling the hydrolyzed acid with diverse amine capping groups – or exploiting the urea NH for further derivatization – allows rapid exploration of SAR around the RNAP switch region. The scaffold is commercially accessible at >95% purity. [3]

Quote Request

Request a Quote for Ethyl 4-methyl-2-(3-(thiophen-2-yl)ureido)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.